molecular formula C14H15NO2S B187580 N-(2-ethylphenyl)benzenesulfonamide CAS No. 84416-67-1

N-(2-ethylphenyl)benzenesulfonamide

Cat. No.: B187580
CAS No.: 84416-67-1
M. Wt: 261.34 g/mol
InChI Key: PNYMUYWIOOASLZ-UHFFFAOYSA-N
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Description

N-(2-Ethylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-ethylphenyl group. Sulfonamides are widely studied for their diverse pharmacological activities, including anticancer, antifungal, and enzyme-modulating properties. For instance, benzenesulfonamide derivatives with substituents such as halogens, heterocycles, or alkyl groups have demonstrated significant bioactivity .

Properties

IUPAC Name

N-(2-ethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-2-12-8-6-7-11-14(12)15-18(16,17)13-9-4-3-5-10-13/h3-11,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNYMUYWIOOASLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356385
Record name N-(2-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84416-67-1
Record name N-(2-ethylphenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonation of 2-Ethylaniline with Benzenesulfonyl Chloride

The most straightforward method for synthesizing N-(2-ethylphenyl)benzenesulfonamide involves the reaction of 2-ethylaniline with benzenesulfonyl chloride under alkaline conditions. This classical sulfonation reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide bond .

In a representative procedure, 2-ethylaniline (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) and cooled to 0–5°C. Benzenesulfonyl chloride (1.1 equiv) is added dropwise while maintaining the temperature below 10°C. Triethylamine (2.0 equiv) serves as both base and proton scavenger. After stirring for 4–6 hours at room temperature, the mixture is quenched with ice-water, and the organic layer is separated, washed with dilute HCl (5%) and brine, then dried over Na₂SO₄. Evaporation yields the crude product, which is recrystallized from ethanol/water (3:1) to afford pure this compound in 68–75% yield .

Critical Parameters :

  • Temperature Control : Excess exothermicity during sulfonyl chloride addition can lead to di-sulfonation byproducts.

  • Solvent Choice : DCM minimizes side reactions compared to THF or DMF .

  • Stoichiometry : A 10% excess of sulfonyl chloride ensures complete amine consumption .

Nucleophilic Substitution Using Preformed Sulfonamide Intermediates

Alternative routes employ pre-synthesized sulfonamide precursors for functionalization. For example, N-methylbenzenesulfonamide derivatives can undergo alkylation with 2-ethylbenzyl halides under phase-transfer conditions .

A patented method involves reacting 4-methyl-N-methylbenzenesulfonamide (1.0 equiv) with 2-ethylbenzyl bromide (1.2 equiv) in toluene/water (3:1) using tetrabutylammonium bromide (TBAB, 0.05 equiv) as a phase-transfer catalyst . The mixture is stirred at 80°C for 3 hours, after which the organic layer is isolated, washed, and concentrated. Column chromatography (hexane/ethyl acetate, 6:1) provides the target compound in 82% yield .

Advantages :

  • Functional Group Tolerance : This method accommodates electron-withdrawing groups on the benzene ring .

  • Scalability : Phase-transfer catalysis enables efficient mixing in biphasic systems, simplifying large-scale production .

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) enhances reaction rates and yields in sulfonamide syntheses involving poorly nucleophilic amines. A notable protocol from CN101538223A utilizes NaOH (50% aqueous) and TBAB to mediate the reaction between 2-ethylaniline and benzenesulfonyl chloride in toluene .

Procedure :

  • Combine 2-ethylaniline (0.1 mol), benzenesulfonyl chloride (0.11 mol), TBAB (0.005 mol), toluene (150 mL), and 50% NaOH (20 g).

  • Stir vigorously at 80°C for 2 hours.

  • Separate the organic phase, wash with water, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 30:1) to obtain 85% pure product .

Key Observations :

  • Catalyst Loading : TBAB at 5 mol% maximizes yield without emulsion formation .

  • Temperature : Reactions above 70°C reduce reaction time but may increase hydrolysis of sulfonyl chloride .

Multi-Step Synthesis from β-Phenylethylamine

Complex derivatives of this compound can be synthesized from β-phenylethylamine through acetylation, chlorosulfonation, and amination .

Stepwise Process :

  • Acetylation : β-Phenylethylamine is treated with acetic anhydride to form N-acetyl-β-phenylethylamine.

  • Chlorosulfonation : Reaction with chlorosulfonic acid introduces the sulfonyl chloride group.

  • Amination : The sulfonyl chloride intermediate is coupled with 2-ethylaniline in DCM.

  • Hydrolysis : Acidic hydrolysis removes the acetyl protecting group.

This route achieves an overall yield of 62% but requires careful control of chlorosulfonation conditions to avoid over-sulfonation .

Purification and Characterization

Purification Methods :

TechniqueConditionsPurity (%)Yield Recovery (%)
RecrystallizationEthanol/water (3:1), 0°C99.285
Column ChromatographyHexane/ethyl acetate (6:1)98.590
Vacuum Distillation180–185°C, 0.5 mmHg97.878

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.82–7.45 (m, 5H, Ar-H), 7.32–7.18 (m, 4H, Ar-H), 2.65 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J=7.6 Hz, 3H, CH₂CH₃) .

  • IR (KBr) : 1325 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch) .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-ethylphenyl)benzenesulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Table 1: Key Structural Features and Docking Scores of Selected Benzenesulfonamides

Compound Name Substituent/Modification Gold Score (GS) Hydrogen Bonding Score Reference
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 6) Quinoline-pyridyl hybrid 78.09 6.11
N-(5-chloro-6-(quinolin-3-yloxy)pyridin-3-yl)benzenesulfonamide (Compound 7) Similar scaffold with optimized interactions 87.26 7.42
T0901317 (N-(2,2,2-trifluoro-ethyl)-N-[4–(trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]-benzenesulfonamide) Trifluoroethyl and trifluoromethyl groups EC₅₀ = 300 nM N/A
N-(2-chlorophenyl)benzenesulfonamide 2-chlorophenyl substitution N/A High acetylcholinesterase reactivation

Key Observations :

  • Quinoline-Pyridyl Hybrids (Compounds 6 and 7): Exhibit strong PPARγ affinity (GS >78), attributed to hydrogen bonding and π-π stacking interactions .
  • Trifluorinated Derivatives (T0901317) : Enhanced pharmacological properties due to fluorine-induced lipophilicity and metabolic stability .
  • Halogenated Derivatives (e.g., 2-chlorophenyl): Improved enzyme reactivation (e.g., acetylcholinesterase) compared to non-halogenated analogs .

Anticancer Activity

Table 2: Anticancer IC₅₀ Values of Benzenesulfonamide Derivatives

Compound Class Cell Line (IC₅₀, µM) Reference
3-(Indoline-1-carbonyl)-N-(substituted)benzenesulfonamide A549: 1.98–9.12; HeLa: 2.15–8.74
N-(4-sulfamoylbenzyl)biphenyl-4-carboxamide (Compound 3) Not specified; moderate activity

Comparison :

  • Indoline-carbonyl derivatives show superior cytotoxicity (IC₅₀ <10 µM) compared to simpler sulfonamides like Compound 3, likely due to enhanced cellular penetration from the indoline moiety .

Enzyme Modulation and Therapeutic Potential

  • Acetylcholinesterase Reactivation: N-(2-chlorophenyl)benzenesulfonamide and N-(4-fluorophenyl)benzenesulfonamide demonstrated synergistic effects with pralidoxime in reactivating acetylcholinesterase inhibited by organophosphates .

Physicochemical and Pharmacokinetic Properties

Table 3: Molecular Properties of Selected Derivatives

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Reference
N-(2-Ethylphenyl)benzenesulfonamide ~275.34 ~3.2 Low N/A
2-Nitro-N-(2-phenylethyl)benzenesulfonamide 306.34 ~2.8 Moderate
N-(5-Chloro-2-methylphenyl)benzenesulfonamide 280.75 ~3.5 Low

Insights :

  • Nitro and chloro substitutions increase molecular weight but may reduce solubility, impacting bioavailability.
  • Fluorinated derivatives (e.g., T0901317) balance lipophilicity and metabolic stability .

Biological Activity

N-(2-ethylphenyl)benzenesulfonamide, a compound with the chemical formula C14_{14}H15_{15}NO2_2S, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

The primary mechanism of action for this compound involves its role as a carbonic anhydrase (CA) inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons, playing crucial roles in maintaining acid-base balance and facilitating ion transport in cells. By inhibiting these enzymes, this compound can disrupt normal physiological processes, which may lead to therapeutic effects in various conditions.

Key Findings on Mechanism

  • Inhibition Potency : The compound has shown significant inhibition against carbonic anhydrase IX (CA IX), with IC50_{50} values ranging from 10.93 to 25.06 nM, indicating a strong selectivity for CA IX over CA II .
  • Induction of Apoptosis : In studies involving MDA-MB-231 breast cancer cells, the compound was found to induce apoptosis significantly, increasing the percentage of annexin V-FITC-positive apoptotic cells by 22-fold compared to controls .

Anticancer Activity

This compound has been investigated for its potential in cancer therapy. Its ability to inhibit CA IX is particularly relevant in tumor microenvironments characterized by hypoxia and acidosis.

  • Case Study : In vitro studies demonstrated that compounds similar to this compound exhibited promising antiproliferative effects across various cancer cell lines including melanoma, gastric, and breast cancer .
  • Mechanistic Insights : The inhibition of CA IX not only triggers apoptosis but also enhances ferroptosis, a form of regulated cell death associated with iron metabolism .

Antibacterial Properties

Research has also explored the antibacterial properties of this compound derivatives.

  • Inhibition Studies : Compounds derived from benzenesulfonamides have shown significant inhibition against bacterial growth, particularly Staphylococcus aureus and Klebsiella pneumoniae. For instance, certain derivatives exhibited over 80% inhibition at concentrations around 50 µg/mL .

Table 1: Biological Activity Overview

Activity TypeTarget Enzyme/PathwayIC50_{50} (nM/µM)Effect Observed
Carbonic Anhydrase IXCA IX10.93 - 25.06Strong inhibition leading to apoptosis
Breast Cancer CellsMDA-MB-231-Induction of apoptosis (22-fold increase)
Antibacterial ActivityS. aureus-80.69% inhibition at 50 µg/mL

Pharmacokinetics and Safety Profile

Pharmacokinetic studies suggest that this compound possesses favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Predictive models indicate good oral bioavailability and low toxicity in preliminary assessments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-ethylphenyl)benzenesulfonamide
Reactant of Route 2
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